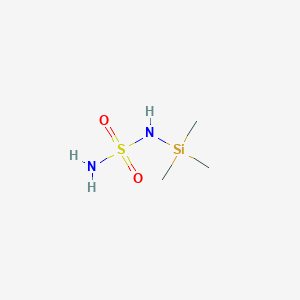
N-(Trimethylsilyl)sulfuric diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trimethylsilyl)sulfuric diamide is an organosulfur compound with the chemical formula S(NSi(CH₃)₃)₂. It is a colorless liquid and serves as a diaza analogue of sulfur dioxide. This compound is primarily used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds .
Méthodes De Préparation
N-(Trimethylsilyl)sulfuric diamide is typically prepared by the reaction of thionyl chloride with sodium bis(trimethylsilyl)amide. The reaction proceeds as follows :
[ \text{SOCl}_2 + 2 \text{NaN(Si(CH}_3)_3)_2 \rightarrow \text{S(NSi(CH}_3)_3)_2 + 2 \text{NaCl} + \text{O(Si(CH}_3)_3)_2 ]
This method involves the use of an inert solvent and is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with appropriate safety measures and equipment to handle the reagents and by-products .
Analyse Des Réactions Chimiques
N-(Trimethylsilyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfur diimides and other sulfur-containing compounds.
Reduction: It can be reduced to form simpler sulfur compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-(Trimethylsilyl)sulfuric diamide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of sulfur nitrides and other organosulfur compounds.
Biology: The compound is used in the study of sulfur metabolism and the role of sulfur compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of N-(Trimethylsilyl)sulfuric diamide involves its ability to act as a source of sulfur and nitrogen atoms. The compound can undergo various chemical transformations, releasing these atoms to form new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
N-(Trimethylsilyl)sulfuric diamide can be compared with other sulfur diimides and organosulfur compounds:
Sulfur diimide (S(NR)₂): Similar in structure but with different substituents on the nitrogen atoms.
Bis(trimethylsilyl)sulfur diimide: Another organosulfur compound with similar applications but different reactivity and properties.
This compound is unique due to its specific reactivity and the presence of trimethylsilyl groups, which influence its chemical behavior and applications.
Propriétés
Numéro CAS |
113402-58-7 |
|---|---|
Formule moléculaire |
C3H12N2O2SSi |
Poids moléculaire |
168.29 g/mol |
Nom IUPAC |
[dimethyl-(sulfamoylamino)silyl]methane |
InChI |
InChI=1S/C3H12N2O2SSi/c1-9(2,3)5-8(4,6)7/h5H,1-3H3,(H2,4,6,7) |
Clé InChI |
AYDOWLQVELNYEE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


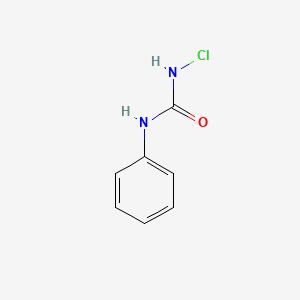
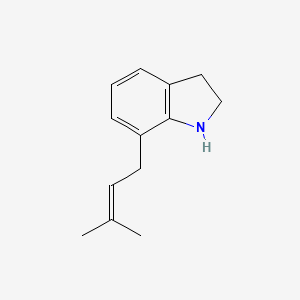


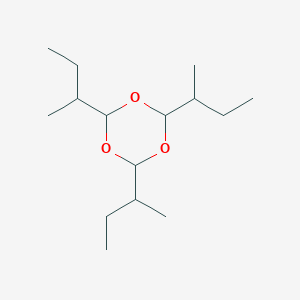
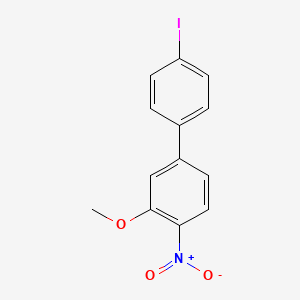
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
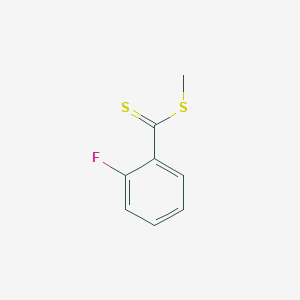

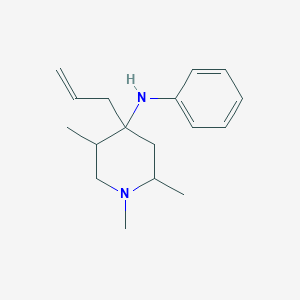
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
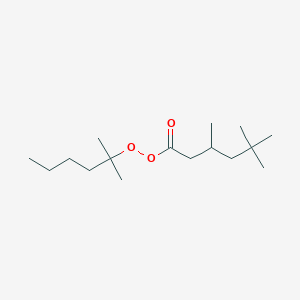
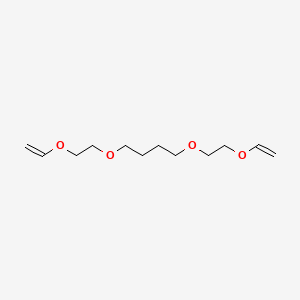
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
